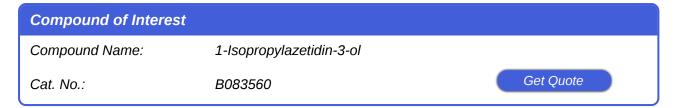


Commercial Availability and Synthetic Pathways of 1-Isopropylazetidin-3-ol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and synthetic routes for **1-Isopropylazetidin-3-ol** (CAS No: 13156-06-4) and its hydrochloride salt (CAS No: 54431-32-2). This valuable building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the azetidine scaffold in a wide range of biologically active molecules. This document summarizes key quantitative data from various commercial suppliers, details a plausible experimental protocol for its synthesis, and provides visualizations of the synthetic pathway.

Commercial Availability

1-Isopropylazetidin-3-ol and its hydrochloride salt are available from several chemical suppliers. The following tables provide a summary of the available quantitative data to facilitate comparison.

1-Isopropylazetidin-3-ol (Free Base)



Supplier	CAS Number	Purity	Available Quantities	Price
Pharmaffiliates[1]	13156-06-4	>99%	Inquire	Login required
BLD Pharm[2]	13156-06-4	Inquire	Inquire	Login required
Anax Laboratories[3]	13156-06-4	>99%	Inquire	Inquire
AccelaChem[4]	13156-06-4	≥95%	Inquire	Inquire

1-Isopropylazetidin-3-ol Hydrochloride

Supplier	CAS Number	Purity	Available Quantities	Price (€/\$)
CymitQuimica[5]	54431-32-2	97%	1g, 5g, 10g, 25g	83.00, 195.00, 330.00, 784.00 (€)
BLD Pharm[7]	54431-32-2	Inquire	Inquire	Login required
Shanghai Credit Asia Chemical Co., Ltd.[8]	54431-32-2	99%	Inquire	Inquire
Echemi[9]	54431-32-2	Inquire	Inquire	Inquire

Experimental Protocols: Synthesis of 1-Isopropylazetidin-3-ol

The synthesis of **1-Isopropylazetidin-3-ol** can be achieved through a well-established pathway involving the reaction of isopropylamine with epichlorohydrin, followed by intramolecular cyclization. The following protocol is a detailed methodology derived from analogous procedures for the synthesis of N-substituted azetidin-3-ols.[10][11][12]

Step 1: Synthesis of 1-chloro-3-(isopropylamino)propan-2-ol



Materials:

- Isopropylamine
- · Epichlorohydrin
- Methanol
- Round-bottom flask
- Magnetic stirrer
- · Ice bath

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve isopropylamine (1.0 equivalent) in methanol.
- Cool the solution in an ice bath to 0-5 °C.
- Slowly add epichlorohydrin (1.0 equivalent) dropwise to the cooled solution while maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol, yielding the crude 1-chloro-3-(isopropylamino)propan-2-ol. This intermediate is often used in the next step without further purification.

Step 2: Intramolecular Cyclization to 1-Isopropylazetidin-3-ol

Materials:



- Crude 1-chloro-3-(isopropylamino)propan-2-ol
- Sodium hydroxide
- Water
- Round-bottom flask
- · Reflux condenser
- · Heating mantle
- Separatory funnel
- Dichloromethane (or other suitable organic solvent)
- · Anhydrous sodium sulfate

Procedure:

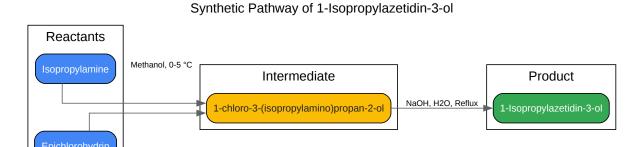
- Dissolve the crude 1-chloro-3-(isopropylamino)propan-2-ol in water in a round-bottom flask equipped with a reflux condenser and a heating mantle.
- Add a solution of sodium hydroxide (1.1 equivalents) in water to the flask.
- Heat the reaction mixture to reflux and maintain for 4-6 hours.
- Monitor the cyclization by TLC or GC-MS.
- After the reaction is complete, cool the mixture to room temperature.
- Extract the aqueous solution with dichloromethane (3 x volumes).
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain crude 1-Isopropylazetidin-3-ol.



 The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.

Synthetic Pathway Visualization

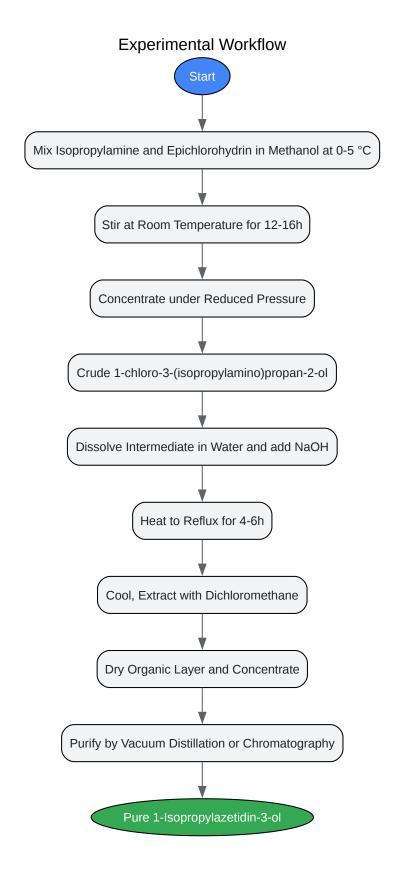
The following diagrams illustrate the key reaction and logical workflow for the synthesis of **1-Isopropylazetidin-3-ol**.



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Caption: Reaction scheme for the two-step synthesis of 1-Isopropylazetidin-3-ol.





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Caption: Step-by-step experimental workflow for the synthesis of **1-Isopropylazetidin-3-ol**.



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